molecular formula C13H25ClN2O2 B1444545 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 869976-20-5

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride

Cat. No. B1444545
M. Wt: 276.8 g/mol
InChI Key: KNIAXYMLCVFVTK-UHFFFAOYSA-N
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Description

“2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” is a chemical compound with the molecular formula C13H25ClN2O2 . Its IUPAC name is tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common to both . The average mass of the molecule is 276.803 Da .


Physical And Chemical Properties Analysis

“2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” is a liquid-oil at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis of Spirodiamine Scaffolds

The compound has been instrumental in the synthesis and differential functionalization of pyrrolidine and piperidine-based spirodiamine scaffolds. Selective deprotection methods have allowed for the efficient creation of mono-Boc variants from symmetrical diamines, facilitating further chemical modifications and the development of N-arylated spirodiamines with potential pharmacological applications (Weinberg, Stoit, Kruse, Haddow, & Gallagher, 2013).

Supramolecular Arrangements

The compound also plays a crucial role in understanding supramolecular arrangements. Research has highlighted its involvement in forming stable crystal structures without solvent molecules, emphasizing the substituents on the cyclohexane ring's impact on supramolecular organization (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Drug Discovery and Development

It has been used in the creation of novel natural product-inspired scaffolds for drug discovery, serving as a building block for compounds with bioactive spiro structures. These scaffolds are designed for ease of conversion into a diverse range of chemical entities for potential therapeutic applications (Jenkins, Lacrampe, Ripper, Alcaraz, Le, Nikolakopoulos, de Almeida Leone, White, & Quinn, 2009).

NMR Spectroscopy

Its application extends to the field of spectroscopy, where it has been used to study the relative configuration of spiro[4.5]decanes. This research has provided insights into the stereochemistry of compounds, facilitating the understanding of their chemical behavior and properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Therapeutic Research

Additionally, 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized as CCR4 antagonists, demonstrating potential in therapeutic research for inducing receptor endocytosis, highlighting the compound's significance in developing new therapeutic agents (Shukla, Ajram, Begg, Evans, Graves, Hodgson, Lynn, Miah, Percy, Procopiou, Richards, Slack, 2016).

Safety And Hazards

When handling “2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIAXYMLCVFVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735535
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride

CAS RN

869976-20-5
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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